molecular formula C14H23NO B12955418 2-(Benzyl(pentyl)amino)ethan-1-ol

2-(Benzyl(pentyl)amino)ethan-1-ol

Cat. No.: B12955418
M. Wt: 221.34 g/mol
InChI Key: PESSRAKKCALBOB-UHFFFAOYSA-N
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Description

2-(Benzyl(pentyl)amino)ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a benzyl group, a pentyl group, and an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(pentyl)amino)ethan-1-ol typically involves the reaction of benzylamine with pentylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzylamine reacts with ethylene oxide to form 2-(benzylamino)ethanol.

    Step 2: The intermediate product, 2-(benzylamino)ethanol, is then reacted with pentylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(pentyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzyl(pentyl)amino)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyl(pentyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)ethanol: Similar structure but lacks the pentyl group.

    2-(Pentylamino)ethanol: Similar structure but lacks the benzyl group.

    N-Benzylethanolamine: Another related compound with a similar ethanolamine backbone.

Uniqueness

2-(Benzyl(pentyl)amino)ethan-1-ol is unique due to the presence of both benzyl and pentyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-[benzyl(pentyl)amino]ethanol

InChI

InChI=1S/C14H23NO/c1-2-3-7-10-15(11-12-16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3

InChI Key

PESSRAKKCALBOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCO)CC1=CC=CC=C1

Origin of Product

United States

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